molecular formula C18H15FN4O4 B10860003 Qau2egm5Q7 CAS No. 2097881-13-3

Qau2egm5Q7

Cat. No.: B10860003
CAS No.: 2097881-13-3
M. Wt: 370.3 g/mol
InChI Key: USIKCXQLXHGVDD-OAHLLOKOSA-N
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Preparation Methods

DNDI-0690 is synthesized through a multi-step process involving several key intermediates. The synthetic route includes the following steps :

  • Formation of 2-chloro-4-nitro-1-[2-(oxiran-2-yl)ethyl]-1H-imidazole.
  • Conversion to 2-chloro-4-nitro-1-{2-[(2R)-oxiran-2-yl]ethyl}imidazole.
  • Further modifications to achieve the final product, 2-(4-fluorophenyl)-5-{[(7R)-2-nitro-2H,3H,5H,6H,7H-imidazo[2,1-b][1,3]oxazin-7-yl]methoxy}pyridine.

Industrial production methods for DNDI-0690 involve scaling up these synthetic steps to produce the compound in larger quantities while maintaining high purity and yield .

Chemical Reactions Analysis

DNDI-0690 undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

DNDI-0690 has several scientific research applications, including :

    Chemistry: Used as a model compound to study nitroimidazole derivatives.

    Biology: Investigated for its activity against Leishmania species.

    Medicine: Developed as a potential treatment for visceral and cutaneous leishmaniasis.

    Industry: Explored for its potential use in developing new antiparasitic drugs.

Properties

CAS No.

2097881-13-3

Molecular Formula

C18H15FN4O4

Molecular Weight

370.3 g/mol

IUPAC Name

(7R)-7-[[6-(4-fluorophenyl)pyridin-3-yl]oxymethyl]-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine

InChI

InChI=1S/C18H15FN4O4/c19-13-3-1-12(2-4-13)16-6-5-14(9-20-16)26-11-15-7-8-22-10-17(23(24)25)21-18(22)27-15/h1-6,9-10,15H,7-8,11H2/t15-/m1/s1

InChI Key

USIKCXQLXHGVDD-OAHLLOKOSA-N

Isomeric SMILES

C1CN2C=C(N=C2O[C@H]1COC3=CN=C(C=C3)C4=CC=C(C=C4)F)[N+](=O)[O-]

Canonical SMILES

C1CN2C=C(N=C2OC1COC3=CN=C(C=C3)C4=CC=C(C=C4)F)[N+](=O)[O-]

Origin of Product

United States

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